REACTION_CXSMILES
|
C1COCC1.[H-].[Na+].[CH2:8]([OH:11])[CH2:9][OH:10].[Si:12](Cl)([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13]>C(OCC)C>[Si:12]([O:10][CH2:9][CH2:8][OH:11])([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
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4.4 mL
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Type
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reactant
|
Smiles
|
C(CO)O
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Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
950 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
|
Details
|
of stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in a large precipitate after 45 minutes
|
Duration
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45 min
|
Type
|
STIRRING
|
Details
|
vigorous stirring
|
Type
|
WASH
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Details
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The ether is washed with 420 mL brine and solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
is dried with sodium sulfate
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Type
|
CONCENTRATION
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Details
|
The product is concentrated by evaporation of the ether in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
ADDITION
|
Details
|
charged with silica gel using a hexanes/Et2O (75:25 v/v) solvent system
|
Type
|
CUSTOM
|
Details
|
is stored at 0° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |